molecular formula C15H23N3O5S B5526492 (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5526492
M. Wt: 357.4 g/mol
InChI Key: UAHYQZMABUIFBD-NWDGAFQWSA-N
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Description

(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is a complex organic compound with a unique bicyclic structure. This compound features a furan ring, a diazabicyclo nonane core, and a sulfonamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, including the formation of the diazabicyclo nonane core, the introduction of the furan ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxyl derivative, while reduction of the furan ring would produce a tetrahydrofuran derivative.

Scientific Research Applications

Chemistry

In chemistry, (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and sulfonamide-containing molecules.

Biology

In biology, this compound is investigated for its potential biological activity. Sulfonamides are known for their antimicrobial properties, and the unique structure of this compound may offer new insights into its biological interactions.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its sulfonamide group suggests possible use as an antimicrobial agent, while its unique structure may offer other pharmacological benefits.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules. Its unique structural features make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The diazabicyclo nonane core and furan ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazoniabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size and symmetry.

    Sulfanilamide: A simpler sulfonamide compound with well-known antimicrobial properties.

Uniqueness

(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[322]nonane-3-sulfonamide is unique due to its combination of a diazabicyclo nonane core, a furan ring, and a sulfonamide group

Properties

IUPAC Name

(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S/c1-16(2)24(21,22)17-7-11-3-4-12(9-17)18(8-11)15(20)14-6-5-13(10-19)23-14/h5-6,11-12,19H,3-4,7-10H2,1-2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHYQZMABUIFBD-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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